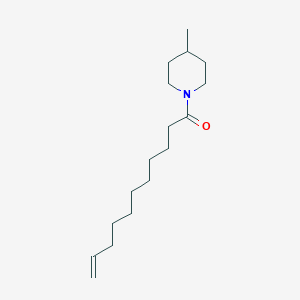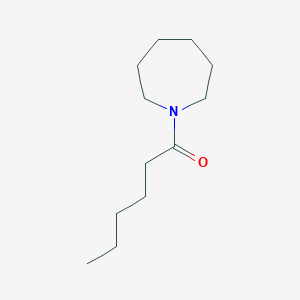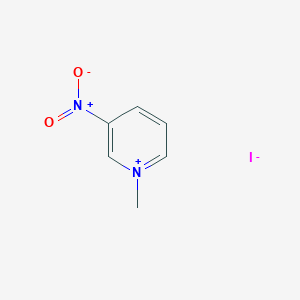
1-Methyl-3-nitropyridin-1-ium iodide monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-nitropyridin-1-ium iodide monohydrate is a chemical compound with the molecular formula C6H7IN2O2·H2O. It is a pyridinium salt, where the nitrogen atom in the pyridine ring is methylated and carries a nitro group at the 3-position. The compound is further stabilized by the presence of an iodide ion and a water molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nitropyridin-1-ium iodide monohydrate typically involves the methylation of 3-nitropyridine. This can be achieved through the reaction of 3-nitropyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The product is then crystallized from the reaction mixture to obtain the monohydrate form.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-nitropyridin-1-ium iodide monohydrate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: 1-Methyl-3-aminopyridin-1-ium iodide.
Substitution: 1-Methyl-3-nitropyridin-1-ium chloride or bromide.
Oxidation: 1-Carboxy-3-nitropyridin-1-ium iodide.
Aplicaciones Científicas De Investigación
1-Methyl-3-nitropyridin-1-ium iodide monohydrate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-nitropyridin-1-ium iodide monohydrate largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the pyridinium ion can interact with various biological targets through ionic interactions. The compound’s effects are mediated through its ability to undergo chemical transformations that can modulate biological pathways.
Comparación Con Compuestos Similares
- 1-Methyl-4-nitropyridin-1-ium iodide
- 1-Methyl-2-nitropyridin-1-ium iodide
- 1-Methyl-3-nitropyridin-1-ium chloride
Comparison: 1-Methyl-3-nitropyridin-1-ium iodide monohydrate is unique due to the specific positioning of the nitro group at the 3-position, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research applications.
Propiedades
IUPAC Name |
1-methyl-3-nitropyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O2.HI/c1-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWWJCUYJIURHM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)[N+](=O)[O-].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
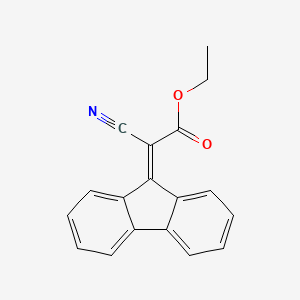
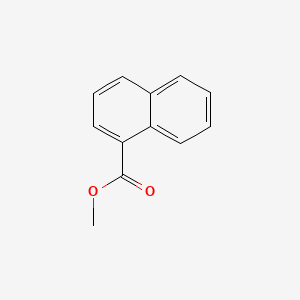
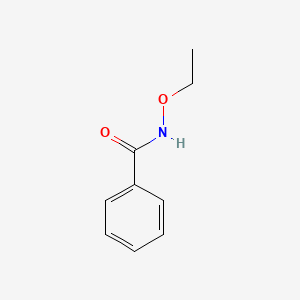
![1,2-Dimethyl-5-[(4-pyridinylthio)methyl]-4(1H)-pyrimidinimine perchlorate](/img/structure/B7779021.png)
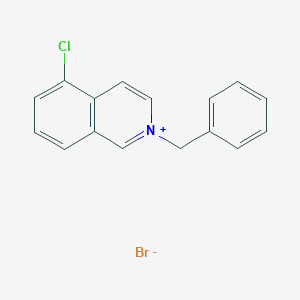


![4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate](/img/structure/B7779060.png)
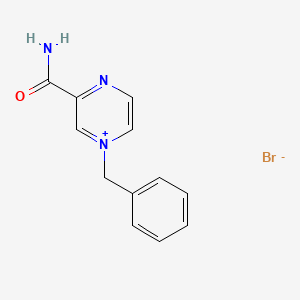
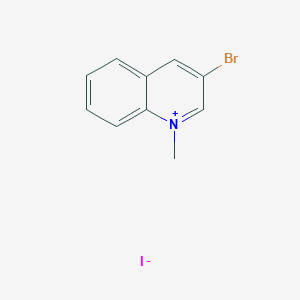
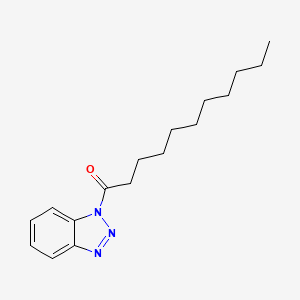
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B7779099.png)
